molecular formula C28H18O9 B8822505 Tetra-salicyclic Acid CAS No. 85531-18-6

Tetra-salicyclic Acid

Cat. No.: B8822505
CAS No.: 85531-18-6
M. Wt: 498.4 g/mol
InChI Key: OAJWYQJJDQBHJX-UHFFFAOYSA-N
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Description

Conceptualization of Polysalicylic Acid Motifs in Contemporary Chemical Research

The conceptualization of polysalicylic acid (PSA) motifs stems from the desire to create novel polymers with advanced properties by linking salicylic (B10762653) acid (SA) units. acs.org SA, a β-hydroxy acid, offers unique potential for polymerization, leading to aromatic polyesters with inherent degradability and high glass transition temperatures. acs.org Researchers are exploring various synthetic pathways to create these polymers, including the use of salicylic O-carboxyanhydrides (SAOCA) and copolymerization with other monomers like L-lactide. acs.org The goal is to develop materials that combine the beneficial characteristics of SA, such as its anti-inflammatory properties, with the tunable physical properties of polymers. nih.govupc.edu This has led to the development of PSA-based materials for applications ranging from degradable plastics to advanced drug delivery systems. acs.orgsci-hub.se

A key area of interest is the synthesis of well-defined oligomers, such as a hypothetical "tetra-salicylic acid," which would consist of four salicylic acid units linked together. While the term "tetra-salicylic acid" is not standard in chemical literature, the concept falls under the broader category of oligo-salicylic acids. chemsrc.com The synthesis of such defined oligomers, like a chlorinated polysalicylic acid hexamer, has been explored for potential therapeutic applications. mdpi.com These complex architectures are designed to control the release of bioactive molecules and to create scaffolds with specific mechanical and degradation profiles. upc.eduscispace.com

Historical Trajectories and Foundational Discoveries in Salicylate (B1505791) Chemistry Pertinent to Complex Structures

The journey towards complex salicylic acid structures is built upon centuries of foundational discoveries in salicylate chemistry. The story begins with the use of willow bark, containing the natural salicylate salicin, for pain and fever relief since antiquity. nih.govnih.gov A pivotal moment came in 1828 when Professor Johann Buchner isolated salicin, and in 1829, Henri Leroux obtained it in crystalline form. nih.gov

The 19th century witnessed significant advances in organic chemistry that paved the way for synthetic salicylates. nih.gov In 1859, Hermann Kolbe achieved the first complete chemical synthesis of salicylic acid. wiley-vch.deencyclopedia.pub This was followed by the commercial production of salicylic acid by the Heyden Chemical Company. nih.govnih.gov The subsequent synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann in 1897 marked a major milestone in pharmaceutical history. nih.govencyclopedia.pub

The exploration of polymers derived from salicylic acid began later. A significant development was the synthesis of aurintricarboxylic acid (ATA), a polymeric mixture formed from the condensation of salicylic acid and formaldehyde, first reported in 1892. mdpi.com This early example of a polysalicylic acid derivative demonstrated a broad range of biological activities and foreshadowed the modern interest in designing structurally defined PSA analogs for therapeutic use. mdpi.com

Classification and Scope of "Tetra-Salicylic Acid" Related Systems in Chemical Literature

While "tetra-salicylic acid" as a specific compound name is not widely indexed, systems containing four salicylic acid units can be classified within the broader context of oligo- and poly-salicylic acids. chemsrc.com These systems are generally categorized based on their structure and the nature of the linkages between the salicylic acid monomers.

One major class is polyesters , where the salicylic acid units are linked via ester bonds. These can be homopolymers, consisting solely of salicylic acid units, or copolymers, where salicylic acid is combined with other monomers like sebacic acid or L-lactide. acs.orgnih.gov These materials are often designed for applications requiring controlled degradation and release of salicylic acid. acs.orgnih.gov

Another category includes poly(anhydride-esters) , which are synthesized from monomers that form both anhydride (B1165640) and ester linkages. scispace.com Copolymers in this class can be tailored to have specific thermal and mechanical properties by adjusting the ratio of the constituent monomers. scispace.com

Furthermore, salicylic acid derivatives can be incorporated into polymer networks through various chemical strategies. For instance, salicylic acid can be modified into a prodrug that can be seamlessly integrated into polymer scaffolds using techniques like 3D printing. upc.edu These systems allow for the creation of complex, functional materials with tunable properties.

The table below provides a conceptual classification for systems related to "tetra-salicylic acid":

Classification Description Examples
Oligo(salicylic acid) Defined, short-chain polymers of salicylic acid.A hypothetical "tetra-salicylic acid" would fall into this category. A synthesized chlorinated hexamer has been reported. mdpi.com
Poly(salicylic acid) Homopolymers Long-chain polymers consisting only of repeating salicylic acid units.Poly(salicylic glycolide) (PSG). acs.org
Poly(salicylic acid) Copolymers Polymers containing salicylic acid units along with other monomer units.Poly(salicylic acid-co-sebacic acid). nih.gov
Salicylic Acid-based Poly(anhydride-esters) Copolymers with both anhydride and ester linkages, incorporating salicylic acid.Copolymers of poly(1,10-bis(o-car-boxyphenoxy)decanoate) and poly(1,6-bis(p-carboxyphenoxy)hexane). scispace.com
Salicylic Acid-containing Polymer Networks Crosslinked polymer systems where salicylic acid derivatives are covalently incorporated.Photopolymers for 3D printing containing salicylic acid derivatives. upc.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85531-18-6

Molecular Formula

C28H18O9

Molecular Weight

498.4 g/mol

IUPAC Name

2-[2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid

InChI

InChI=1S/C28H18O9/c29-21-13-5-1-9-17(21)26(32)36-23-15-7-3-11-19(23)28(34)37-24-16-8-4-12-20(24)27(33)35-22-14-6-2-10-18(22)25(30)31/h1-16,29H,(H,30,31)

InChI Key

OAJWYQJJDQBHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Architectures Incorporating Multiple Salicylate Units

Strategies for Oligomerization and Macrocyclization of Salicylic (B10762653) Acid Derivatives

The formation of cyclic and linear oligomers from salicylic acid derivatives is a foundational aspect of creating more complex polymeric structures. These strategies involve carefully controlling reaction conditions to favor either macrocyclization to form salicylides or polymerization to yield polyesters.

Cyclocondensation is a primary method for synthesizing oligomeric lactones from salicylic acid derivatives, yielding macrocycles known as salicylides. Tetra-salicylides and hexa-salicylides can be synthesized from various halogenated salicylic acids through a cyclocondensation reaction that utilizes phosphorus(V) oxychloride (POCl₃). researchgate.netresearchgate.net This reaction involves heating a mixture of the substituted 2-hydroxybenzoic acid and POCl₃ in a solvent like toluene. acs.org The resulting macrocycles, such as tetra-salicylides, have demonstrated interesting properties; for instance, derivatives with a halogen atom at the 5-position can form organogels with various organic solvents. acs.orgfigshare.comnih.gov In contrast, the parent, unsubstituted compound does not exhibit this gelation property. acs.orgfigshare.comnih.gov The structure of these macrocycles can also facilitate the formation of stable inclusion crystals with organic guest molecules, a property that is influenced by non-covalent interactions like halogen bonding. researchgate.netacs.org

Research has shown that the specific substitution on the salicylic acid ring influences the properties of the resulting macrocycles. The gelation and inclusion properties of these compounds are of increasing interest for potential applications in separation, sensing, and as reaction media. acs.org

Table 1: Synthesis and Properties of Substituted Salicylides

Salicylide TypeSubstituentSynthesis MethodKey PropertyReference
Tetrasalicylide5-HalogenCyclocondensation with POCl₃Organogel formation acs.orgfigshare.comnih.gov
HexasalicylideUnsubstitutedCyclocondensation with POCl₃Forms stable inclusion crystals acs.orgfigshare.comnih.gov
Halogenated Tetra- and HexasalicylidesVarious HalogensCyclocondensation with POCl₃Clathrate inclusion; thermal stability influenced by halogen bonding researchgate.net

Ring-Opening Polymerization Techniques for Salicylic Acid-Based Copolyesters

Ring-opening polymerization (ROP) is a powerful technique for producing high molecular weight polyesters from cyclic ester monomers. researchgate.net A significant challenge in the ROP of cyclic phenolic esters is the prevalence of side reactions like transesterification and back-biting, which can limit the molecular weight of the resulting polymer. nih.gov However, combining salicylic acid with derivatives of lactic acid allows for the creation of cyclic esters, such as salicylic methyl glycolide (B1360168) (SMG), which are suitable for controlled ring-opening transesterification polymerization (ROTEP). digitellinc.com

The homopolymer derived from SMG, poly(salicylic methyl glycolide) or P(SMG), is a rigid thermoplastic with a high glass transition temperature. digitellinc.com Another key monomer is the salicylic acid o-carboxyanhydride (SAOCA), which can undergo ROP to create polyester-based nanocarriers. rsc.org The ring-opening polymerization-induced self-assembly (ROPISA) of SAOCA is a notable technique that yields well-defined diblock copolymers. rsc.org These salicylic acid-based aromatic polyesters are valued for their degradability and high glass transition temperatures (around 110 °C). acs.org

Catalytic Approaches in the Formation of Complex Salicylate (B1505791) Structures

Catalysis plays a pivotal role in overcoming the challenges associated with synthesizing complex salicylate structures, enabling higher selectivity, efficiency, and control over the final product's architecture. Both organocatalysts and metal-based catalysts have been successfully employed.

Organocatalysis has become a potent, metal-free alternative for the ROP of various monomers, including salicylic acid derivatives. acs.org Organocatalysts can facilitate the synthesis of polyesters under mild conditions. acs.org For example, salicylic acid derivatives themselves can act as organocatalysts in certain oxidative coupling reactions. nih.gov A combination of an organobase and urea (B33335) can be used to achieve sequence-controlled polymerization from a mixture of SAOCA and L-lactide (L-LA), producing either block or random copolymers by tuning the catalyst system. acs.org Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a urea derivative can mediate a switchable polymerization to create block copolymers of poly(salicylic acid) and poly(lactic acid). acs.org

Transition-metal-free approaches have also been developed for intramolecular oxidative cyclization of O- or S-alkylated salicylic acid derivatives. organic-chemistry.orgthieme-connect.com These reactions, which can be catalyzed by tetraethylammonium (B1195904) bromide, provide access to heterocyclic structures like 4H-benzo[d] nih.govrsc.orgdioxin-4-ones. organic-chemistry.org The mechanism can vary, with some reactions proceeding through a radical pathway at high temperatures and others via an ionic pathway at room temperature. organic-chemistry.org

Transition metal complexes, often involving metals like iron, copper, or cobalt, are also synthesized with salicylic acid and its derivatives. researchgate.netbioline.org.briosrjournals.org These complexes are typically formed by reacting a metal salt with the salicylic acid ligand in a suitable solvent. bioline.org.briosrjournals.org The synthesis of salicylate enamide macrolides, for instance, has utilized copper(I)-mediated amidation as a key step. acs.org

A significant advancement in producing high molecular weight salicylic acid-based copolyesters is the development of selectively bifunctional catalysts. nih.gov Synthesizing these polymers via ROP is challenging because the phenolic ester bonds in both the monomer and the growing polymer chain are highly active, making it difficult to prevent side reactions. researchgate.netnih.govresearchgate.net

An unprecedented breakthrough was achieved using tetra-n-butylammonium chloride (TBACl) as a selectively bifunctional catalyst. nih.govresearchgate.net This system allows for the living ROP of salicylate cyclic esters, producing copolyesters with very high molecular weights (e.g., Mn up to 361.8 kg/mol ) and low dispersity (Đ <1.30). nih.govresearchgate.net Mechanistic studies revealed that the halide anion and the alkyl-quaternaryammonium cation of the catalyst work together synergistically. nih.govresearchgate.net The catalyst selectively cleaves the phenolic ester bond in the monomer over those in the polymer chains, which significantly suppresses side reactions. nih.govresearchgate.net Furthermore, the resulting copolyesters can be chemically recycled back to their dimeric or monomeric forms. nih.govresearchgate.net Simple Lewis pairs, such as zinc salts combined with organobases, have also been explored as bifunctional catalysts for the controlled ROP of O-carboxyanhydrides. dntb.gov.ua

Table 2: Catalytic Systems for Salicylate Polymerization

Catalyst SystemMonomerPolymer TypeKey AdvantageReference
Tetra-n-butylammonium chloride (TBACl)Salicylate cyclic esters (e.g., SMG)High MW CopolyesterSelectively bifunctional; suppresses side reactions; enables living polymerization nih.govresearchgate.net
DBU / UreaSalicylic acid O-carboxyanhydride (SAOCA) & L-LactideBlock or Random CopolymersSequence control through catalyst choice acs.org
Zinc Salts / OrganobasesPhenyl O-carboxyanhydridePoly(α-hydroxyalkanoic acid)sBifunctional catalysis for controlled ROP dntb.gov.ua

Organocatalytic and Transition Metal-Catalyzed Cyclizations and Functionalizations

Electrochemical Synthesis Routes to Metal-Salicylate Complexes

Electrochemical methods offer an alternative pathway for the synthesis of metal-organic materials. The electrosynthesis of iron-based materials using bis(salicylic acid) derivatives as ligands has been demonstrated. acs.org This process involves the electrochemical deposition of thin films onto a conductive substrate like fluorine-doped tin oxide (FTO). acs.org The precursor solution typically contains a metal salt (e.g., FeCl₃·6H₂O) and the salicylate-based ligand in an organic solvent such as dimethylformamide (DMF). acs.org

Cyclic voltammetry is used to study the electrochemical behavior of the precursors and the resulting films. acs.org The synthesized iron-salicylate films are electrochemically active, showing redox waves that can be attributed to the Fe³⁺/Fe²⁺ couple, and they exhibit good stability over multiple cycles. acs.org The coordination of the salicylate ligand to the metal center is confirmed using techniques like infrared spectroscopy, which shows the disappearance of the phenolic O–H band and a shift in the carbonyl (C=O) band to the characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate group. acs.org The electrochemical synthesis of metal nanoparticles can also be influenced by the presence of salicylates, which can act as complexing agents in the solution. biointerfaceresearch.com

Green Chemistry Principles in Advanced Salicylic Acid Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of salicylic acid and its derivatives.

One significant green approach is the use of renewable starting materials. For instance, salicylic acid can be synthesized from wintergreen oil, a natural product, which avoids the use of phenol, a toxic chemical used in traditional industrial synthesis. blogspot.commercer.edu Studies have shown that salicylic acid produced through this green method can have different biological properties compared to its synthetically derived counterpart.

Another key aspect of green chemistry in this field is the use of environmentally benign catalysts and solvents. Research has explored the use of solid acid catalysts, such as sulfated zirconia, which can be easily recovered and reused, for the synthesis of salicylic acid esters like methyl salicylate. researchgate.net Additionally, ionic liquids are being investigated as green reaction media for the preparation of salicylic acid-based polymers. tandfonline.comtandfonline.com These approaches reduce waste and avoid the use of volatile organic compounds.

The development of solvent-free reaction conditions is another hallmark of green chemistry. For example, the synthesis of 2-ethylhexyl salicylate, a UV filter, has been achieved using immobilized lipase (B570770) in a solvent-free system, which significantly reduces environmental impact. mdpi.com

Theoretical and Computational Chemistry of Complex Salicylate Systems

Quantum Chemical Investigations of Multi-Salicylate Assemblies

Quantum chemical methods are indispensable for understanding the electronic structure, stability, and spectroscopic properties of molecular assemblies. For systems involving salicylic (B10762653) acid, these methods have been crucial in elucidating the nature of both intramolecular and intermolecular interactions.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mwjscience.com It has been extensively applied to study the dimerization and aggregation of salicylic acid. These studies reveal that salicylic acid molecules primarily form centrosymmetric dimers stabilized by strong intermolecular hydrogen bonds between their carboxylic acid groups. acs.orggla.ac.uk

DFT calculations, particularly with functionals like B3LYP and ωB97-XD, have been used to determine the optimized geometries, interaction energies, and vibrational frequencies of these dimers. acs.orgresearchgate.net The ωB97-XD/6-311++G(d,p) level of theory, for instance, has been shown to provide accurate descriptions of the conformations of salicylic acid dimers. acs.org The calculations confirm that the cis conformation of the salicylic acid dimer is significantly lower in energy than its trans conformer. acs.org

Table 1: DFT Calculated Properties of Salicylic Acid Isomers

IsomerHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Salicylic Acid (ortho)--4.742-
meta-Hydroxybenzoic Acid--5.142-
para-Hydroxybenzoic Acid--5.3477.68 (MP2)

Data sourced from theoretical calculations using B3LYP/6-311G(d,p) and MP2 methods. growingscience.comresearchgate.net

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, are often employed for more accurate calculations of electronic structure and excited states. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CIS) have been applied to salicylic acid and its dimers. acs.orgscribd.comias.ac.inacs.org

These studies have been particularly insightful in understanding the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). scribd.comias.ac.inacs.org Ab initio calculations have shown that in the ground state, salicylic acid exists in a primary form with an intramolecular hydrogen bond. ias.ac.inacs.org However, upon electronic excitation to the first singlet state, a tautomeric form becomes accessible, separated by a relatively small energy barrier. scribd.comias.ac.inacs.org This dual-well potential energy surface accounts for the characteristic dual fluorescence observed experimentally for salicylic acid. ias.ac.inacs.org

Time-Dependent Density Functional Theory (TDDFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are advanced methods used to study the potential energy surfaces of ESIPT. psu.edu CASPT2 has been shown to yield transition energies for photon absorption and emission that are in excellent agreement with experimental data. psu.edu

Table 2: Calculated Vertical Excitation Energies for Salicylic Acid Monomer

Method/Basis SetExcitation Energy (nm)Oscillator Strength
CIS/6-31G**--
AM1/PECI=8316-
Experimental (gas phase)335.34-

Data sourced from various ab initio and semiempirical calculations. scribd.com

Density Functional Theory (DFT) Studies on Salicylic Acid Aggregates and Dimers

Molecular Modeling and Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into the dynamic nature of supramolecular interactions. youtube.com For salicylic acid and its derivatives, MD simulations have been used to investigate their interactions with biological macromolecules like human serum albumin and to understand their aggregation behavior in solution. nih.govacs.org

These simulations can reveal the specific binding sites and the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of complexes. For instance, MD simulations have shown that salicylic acid can bind to specific subdomains of human serum albumin, with van der Waals interactions playing a dominant role in the binding affinity.

Furthermore, computational modeling has been used to study the permeation of salicylic acid through model membranes, providing a molecular-level understanding of this important process. researchgate.net These simulations can help in the rational design of drug delivery systems.

Prediction of Reactivity and Stability in Salicylic Acid Isomers and Derivatives

Computational chemistry offers a suite of tools to predict the reactivity and stability of molecules based on their electronic structure. DFT-based reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, are used to compare the relative stability and reactivity of different salicylic acid isomers and derivatives. grafiati.comgrowingscience.comresearchgate.net

Studies have shown that salicylic acid (ortho-hydroxybenzoic acid) is generally more reactive than its meta and para isomers. growingscience.comresearchgate.net The electrophilicity and nucleophilicity indices can be used to predict how a molecule will interact with electrophiles and nucleophiles, respectively. growingscience.com For example, a higher nucleophilicity index for salicylic acid suggests its greater reactivity towards electrophilic attack compared to its isomers. growingscience.com Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. growingscience.comresearchgate.net

Table 3: Calculated Reactivity Descriptors for Salicylic Acid Isomers

IsomerElectrophilicity Index (ω, eV)Nucleophilicity Index (N, eV)
Salicylic Acid (ortho)2.1472.484
meta-Hydroxybenzoic Acid1.9272.345
para-Hydroxybenzoic Acid3.0592.313

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level of theory. growingscience.com

Quantum chemical calculations have also been used to study the metabolism of salicylates, predicting the most likely sites for oxidative transformation. researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the cornerstone of supramolecular chemistry, and they play a pivotal role in the structure and properties of multi-salicylate assemblies. Computational methods provide a detailed picture of the hydrogen bonding networks in these systems. acs.orggla.ac.ukmdpi.comosti.gov

In the solid state, salicylic acid forms dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. gla.ac.uk In addition to these primary interactions, weaker C-H···O interactions also contribute to the stability of the crystal lattice. gla.ac.uk Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique used to analyze the electron density topology and characterize the nature and strength of these interactions. gla.ac.uk

In the presence of other molecules, such as water or other co-formers, the hydrogen bonding patterns can become significantly more complex. mdpi.commdpi.comrsc.org Computational studies have investigated the interactions of salicylic acid with water molecules, revealing how water can bridge between salicylic acid molecules or interact with the carboxylic acid and hydroxyl groups. mdpi.com The analysis of these hydrogen bond networks is crucial for understanding polymorphism and for the design of co-crystals with desired properties. mdpi.com

The quasi-atomic orbital (QUAO) bonding analysis is another method that has been used to rigorously study the intramolecular hydrogen bond in salicylic acid, providing insights into its strength and the factors that influence it. osti.gov

Structural Elucidation and Advanced Crystallographic Analysis of Tetra Salicylate Species

Single-Crystal X-ray Diffraction (SCXRD) of Tetranuclear Metal-Salicylate Clusters

A notable example is the heterometallic iron(III)-calcium(II) salicylate (B1505791) complex, which forms a one-dimensional coordination polymer. ichem.mdresearchgate.net SCXRD analysis of this compound, {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n, provided detailed insights into its structure. ichem.mdresearchgate.net Similarly, the reaction of BiPh3 with salicylic (B10762653) acid in the presence of atmospheric water has been shown to produce a tetranuclear bismuth-oxo cluster, Bi4O2(Hsal)8, whose structure was confirmed by SCXRD. rsc.org

Analysis of Coordination Geometries and Bond Distances

The coordination environment around the metal centers in tetranuclear salicylate clusters is a key feature elucidated by SCXRD. In the aforementioned Fe(III)-Ca(II) cluster, the iron(III) ion is coordinated to six oxygen atoms, adopting a slightly distorted octahedral geometry. ichem.mdresearchgate.net The calcium ions, in contrast, exhibit higher coordination numbers of seven and eight, being surrounded by oxygen atoms from salicylate ligands, as well as methanol (B129727) and dimethylacetamide solvent molecules. ichem.md The salicylate ligands themselves display remarkable versatility, acting as bridging ligands and coordinating in bidentate, tridentate, and pentadentate fashions. ichem.md

In a series of tetranuclear iron(III) compounds supported by shortened salen-type ligands, the coordination of the iron ions varies within the same cluster. nih.govmdpi.com The two "body" iron ions (Feb) are found in a distorted octahedral environment, while the two "wing" iron ions (Few) exhibit a five-coordinate trigonal bipyramidal geometry. nih.govmdpi.com Similarly, in certain tetranuclear copper(II) complexes, the Cu(II) ions can adopt different geometries within the same molecule, including distorted square-pyramidal, distorted square-planar, distorted octahedral, and distorted trigonal-bipyramidal arrangements. nih.gov In a defect cubane (B1203433) tetranuclear copper(II) complex, all copper(II) ions were found to have a five-coordinate square-pyramidal geometry. mdpi.com

Interactive Table:

Characterization of Core Structures (e.g., "butterfly" arrangements)

A recurring and significant structural motif in tetranuclear metal clusters is the "butterfly" arrangement. wikipedia.org This core, often formulated as {M4(μ3-O)2}, consists of four metal ions disposed in a butterfly-like conformation. mdpi.comnih.gov The two central metal ions form the "body" of the butterfly, while the two outer ions form the "wings". mdpi.com

SCXRD has been instrumental in identifying and characterizing these butterfly cores. For instance, tetranuclear iron(III) compounds derived from N,N'-bis(salicylidene)-o-Z-phenylmethanediamine ligands feature a flat, almost-symmetric butterfly-like {Fe4(μ3-O)2} core. nih.govmdpi.com Similarly, a tetranuclear bismuth-oxo cluster, Bi4O2(Hsal)8, possesses a Bi4(μ3-O)2 core where two Bi3(μ3-O) triangles share an edge, resulting in a typical butterfly arrangement. rsc.org The salicylate ligands in this structure bridge the bismuth atoms, stabilizing the core. rsc.org Another example is found in a tetranuclear iron(III) complex with di-2-pyridyl ketone oxime, which contains an [Fe4(μ3-O)2]8+ core with a distinct butterfly disposition. nih.gov

X-ray Diffraction (Powder and Single-Crystal) of Tetra-salicylides and Clathrates

Tetra-salicylides, which are cyclic oligomers of salicylic acid, and their ability to form inclusion compounds, known as clathrates, have also been extensively studied by X-ray diffraction. These macrocyclic compounds can entrap guest molecules within their crystal lattice. researchgate.netresearchgate.net

A series of tetra- and hexasalicylides derived from halogenated salicylic acids were synthesized, and their clathrate-forming properties with various organic solvents were investigated. researchgate.net The X-ray structures of several of these clathrates were determined to understand their thermal desolvation properties. researchgate.net It was found that tetrasalicylides with a 5-substituted halogen atom can form organogels, while the parent compound does not. researchgate.netresearchgate.net In contrast, hexasalicylides tend to form stable inclusion crystals with several organic guest molecules. researchgate.netresearchgate.net

The formation of clathrates is not limited to salicylides. Novel tetranaphthalide host compounds have also been synthesized and shown to enclathrate a variety of guest molecules, including ketones, ethers, amides, and sulfoxides. researchgate.net X-ray diffraction studies of these inclusion compounds have been crucial in determining the nature of guest inclusion and rationalizing their thermal decomposition profiles. researchgate.net For instance, the X-ray structure of a tetra-2-O-naphthoide revealed a channel-type clathrate with dichloromethane (B109758) molecules. acs.org

Electron Diffraction Studies for Molecular Structure Determination

While X-ray diffraction is a powerful tool, it typically requires single crystals of a certain size and quality, which can be a limiting factor. acs.org Three-dimensional electron diffraction (3D ED) has emerged as a complementary technique, particularly for the structural analysis of small-molecule nanocrystals. researchgate.netnih.gov Electrons interact more strongly with matter than X-rays, making it possible to obtain structural information from much smaller crystals. nih.gov

Electron diffraction has been successfully applied to determine the molecular structures of various compounds. aip.org For instance, the structure of the active pharmaceutical ingredient bismuth subsalicylate was elucidated using 3D electron diffraction. researchgate.net This technique has proven to be a reliable method for the atomic structure determination of nanocrystalline materials, overcoming some of the limitations of traditional X-ray diffraction methods. nih.gov

Hirshfeld Surface Analysis and Noncovalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It provides a powerful way to understand the packing of molecules and the nature of the noncovalent forces that hold them together.

This technique has been applied to study tetra-salicylate and related compounds. In a cocrystal of a Cu(II) complex of salicylic acid and piracetam, Hirshfeld surface analysis was used to investigate the intermolecular interactions. tubitak.gov.trresearchgate.net The analysis revealed that while there is a complex system of hydrogen bonds, the dominant interactions are hydrophobic in nature. tubitak.gov.trresearchgate.net Specifically, H···H and H···C/C···H contacts accounted for 67.5% of the Hirshfeld surface, while O···H/H···O contacts contributed only 24.9%. tubitak.gov.trresearchgate.net

Interactive Table:

Coordination and Supramolecular Chemistry of Tetra Salicylate Architectures

Ligand Design and Versatility of Salicylic (B10762653) Acid in Complexation

Salicylic acid is a highly versatile ligand in coordination chemistry due to the presence of two key functional groups: a carboxylic acid and a hydroxyl group. ijesi.orgissuu.com This combination allows for a variety of binding modes to metal ions, making it an excellent building block for polynuclear and supramolecular structures. ijesi.orgissuu.com The deprotonation of these groups facilitates the formation of strong coordination bonds with a wide range of metal cations. issuu.com

Multidentate Coordination Modes of Salicylate (B1505791) Ligands

The salicylate ligand can coordinate to metal ions in several ways, a testament to its versatility. ijesi.orgichem.md The carboxylate group alone can act as a monodentate, bidentate, or bridging ligand. issuu.com However, the presence of the adjacent hydroxyl group allows for chelation, where both the carboxylate and hydroxyl oxygens bind to the same metal center, forming a stable six-membered ring. nih.govru.nl

The coordination possibilities expand further when considering the deprotonation state of the ligand. As a monoanion (Hsal⁻), where the carboxylic acid is deprotonated, it typically forms chelates. ru.nl In its dianionic form (sal²⁻), with both the carboxylic and hydroxyl groups deprotonated, the ligand can engage in more complex bridging modes. ijesi.orgichem.md For instance, the dianion of salicylic acid has been observed to act as a pentadentate chelating and µ₃-bridging ligand in a nanonuclear manganese complex. ijesi.orgissuu.com This multidentate nature is fundamental to the construction of polynuclear clusters. ijesi.org

Table 1: Common Coordination Modes of Salicylate Ligands

Coordination Mode Description Deprotonation State
Monodentate The carboxylate group binds to a single metal ion through one of its oxygen atoms. issuu.comichem.mdnih.gov Monoanionic or Dianionic
Bidentate Chelating Both the carboxylate oxygen and the hydroxyl oxygen bind to the same metal ion, forming a six-membered ring. ichem.mdnih.govbioline.org.br Monoanionic or Dianionic
Bidentate Bridging The carboxylate group bridges two metal ions. issuu.comichem.md Monoanionic or Dianionic
Tridentate Bridging The ligand binds to multiple metal centers using a combination of its donor atoms. ichem.md Dianionic

| Pentadentate Bridging | In complex clusters, the ligand can utilize its oxygen donors to bridge multiple metal ions in a complex fashion. ijesi.orgissuu.comichem.md | Dianionic |

Chelation and Bridging Modes in Polynuclear Complexes

The ability of the salicylate ligand to simultaneously chelate and bridge metal centers is a cornerstone of its role in forming polynuclear complexes. ichem.mdmdpi.com In such structures, a single salicylate ligand can chelate to one metal ion while one or both of its carboxylate oxygens bridge to one or more adjacent metal ions. ichem.md This dual functionality allows for the assembly of dimeric, trimeric, and higher nuclearity clusters.

For example, in dimeric copper(II) salicylate complexes, the phenolate (B1203915) oxygen of the salicylate ligand can act as a bridge between the two copper centers, while also participating in a chelate ring with one of the copper ions. mdpi.comresearchgate.net In more complex arrangements, such as a one-dimensional coordination polymer containing iron and calcium, salicylate anions have been shown to exhibit bidentate bridging, tridentate-bridging, and even pentadentate-bridging modes, linking multiple metal centers together. ichem.md The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other ancillary ligands. sapub.org

Formation and Characterization of Tetranuclear Metal Clusters with Salicylate Ligands

The versatile bridging capabilities of salicylate ligands are particularly evident in the formation of tetranuclear metal clusters. These assemblies, containing a core of four metal ions held together by salicylate and other bridging ligands, have been studied for their interesting magnetic and structural properties.

Iron(III) Tetranuclear Clusters

Iron(III) has a strong affinity for oxygen-donor ligands, and its complexes with salicylates have been investigated. While detailed structural characterization of a discrete tetranuclear iron(III) salicylate cluster is not extensively reported in the provided context, the formation of binuclear and heterovalent iron(II)-iron(III) salicylate complexes is known. sapub.org These studies indicate a high stability for multinuclear iron-salicylate species, particularly a heterovalent [Fe(III)Fe(II)L₂OH]⁰ complex, suggesting that the formation of larger clusters is plausible under specific conditions. sapub.org The tendency of iron salicylates to form multinuclear species is a key aspect of their chemistry.

Copper(II) and Cobalt(II) Tetranuclear Complexes

Tetranuclear copper(II) clusters involving salicylate derivatives have been synthesized and structurally characterized. For instance, a tetranuclear copper(II) complex with 5-sulfosalicylate and 2,2'-bipyridine (B1663995) has been reported. onu.edu.ua In this structure, the sulfosalicylate ligand not only chelates to a copper atom via its carboxylate and phenoxide groups but also bridges to another copper atom through the carboxylate group, contributing to the tetranuclear framework. onu.edu.ua

Similarly, while specific examples of tetranuclear cobalt(II) salicylate clusters are less common in the provided search results, the general principles of coordination chemistry suggest their potential existence. The formation of heterometallic tetranuclear complexes, such as those containing both zinc(II) and terbium(III) ions bridged by carboxylate ligands displaying bidentate bridging, bidentate chelating, and tridentate chelating-bridging modes, highlights the broad applicability of these principles. tandfonline.com

Supramolecular Assembly Driven by Salicylate Interactions

Beyond the formation of discrete polynuclear clusters through coordination bonds, salicylate-containing complexes can further organize into larger supramolecular assemblies. This self-assembly is driven by weaker, non-covalent interactions such as hydrogen bonding and π-π stacking.

Hydrogen Bond Networks in Solution and Solid State

Hydrogen bonding is a fundamental interaction in the supramolecular chemistry of salicylic acid derivatives, including tetra-salicylic acid. nih.govnih.gov In the solid state, salicylic acid and its derivatives commonly form dimers through hydrogen bonds between their carboxylic acid groups. rsc.org This dimerization is a robust and frequently observed motif. More extensive carboxyl-bridged hydrogen bond (CBHB) networks can also form, linking multiple molecules together. nih.gov

In the case of oligomeric salicylates, both intramolecular and intermolecular hydrogen bonds are crucial in determining the crystal structure. researchgate.net For instance, studies on salicylsalicylic acid (salsalate) reveal the presence of both types of hydrogen bonds, leading to the formation of dimers within the crystal lattice. researchgate.net The thermal degradation of salsalate (B1681409) can produce a linear tetrameric salicylate ester, highlighting the relevance of such structures. researchgate.netresearchgate.net Solid-state NMR studies on compounds with extensive hydrogen bond networks have shown a wide range of chemical shifts, indicating diverse and strong intermolecular interactions.

In solution, the extent of hydrogen bonding is dependent on the solvent and concentration. While dimerization may persist to some extent, especially in non-polar solvents, solvent competition can disrupt the formation of large hydrogen-bonded networks. acs.org For example, organometallic salicylate complexes exhibit partial dimerization in solution. acs.orgacs.org The interplay between intramolecular hydrogen bonds, which stabilize the conformation of a single molecule, and intermolecular hydrogen bonds, which lead to aggregation, is a key feature of their solution behavior. mdpi.com

Table 1: Hydrogen Bonding Interactions in Salicylate Derivatives

Compound/SystemType of Hydrogen BondObserved inSignificanceReference(s)
Salicylsalicylic acid (Salsalate)Intramolecular and IntermolecularSolid StateInfluences crystal formation and leads to dimer formation. researchgate.net
Tungsten Salicylate Free AcidsIntermolecular (dimerization)Solid State and SolutionThe acid functionality on one molecule hydrogen bonds to a cis-chloride ligand of an adjacent complex. acs.orgacs.org
Tetrabutylammonium hydrogen di-[17O2]salicylateCarboxyl-Bridged Hydrogen Bond NetworkSolid StateCreates an extensive network influencing the compound's physical properties. nih.gov
Mono-substituted Salicylic AcidsCarboxyl-Carboxyl DimerSolid StateA common supramolecular arrangement in 17 out of 24 structures studied. rsc.org

Clathrate Formation and Host-Guest Chemistry of Oligomeric Salicylides

Oligomeric salicylides, such as tetra- and hexasalicylides, are macrocyclic compounds that can act as hosts in the formation of clathrates. researchgate.netresearchgate.net A clathrate is a chemical substance where a lattice of one type of molecule (the host) traps and contains a second type of molecule (the guest). wikipedia.org The formation of these inclusion compounds is driven by favorable van der Waals interactions between the host and guest in solution, which then associate to form a stable crystalline lattice. acs.org

Tetrasalicylides, which are cyclic tetramers of salicylic acid derivatives, have been shown to form inclusion complexes with various organic solvents. researchgate.netresearchgate.net The conformation of the tetrasalicylide host is crucial for its ability to encapsulate guest molecules. For example, a tetra-O-naphthoide, an analogue of tetrasalicylide, adopts a 1,3-alternate-type conformation, creating a channel that can accommodate guest molecules like dichloromethane (B109758). acs.org

The stability of these clathrates can be significantly influenced by other non-covalent interactions. In halogenated tetra- and hexasalicylides, halogen bonding (specifically C–I⋯O=C interactions) has been found to play a critical role in the thermal stabilization of the crystalline clathrates. researchgate.net The nature of the guest molecule is also important; some hosts show selectivity for certain guests, leading to enhanced complex stability. researchgate.net The study of clathrate formation is significant for applications in separation, storage, and chiral recognition. acs.org

Table 2: Clathrate Formation by Salicylide Derivatives

Host MoleculeGuest Molecule(s)Key Structural FeaturesStabilizing InteractionsReference(s)
Halogenated Tetra- and HexasalicylidesVarious organic solventsMacrocyclic lactone structureHalogen bonding (C–I⋯O=C) researchgate.net
Tetra-2-O-naphthoideDichloromethane (DCM)1,3-alternate conformation, channel-type clathrateClose contact between DCM and a carbonyl oxygen (2.259 Å) acs.org
Hexa-O-naphthoideChloroform (B151607)Inclusion clathrate with four chloroform moleculesvan der Waals interactions acs.org
TetranaphthalidesKetones, cyclic ethers, amides, sulfoxidesIsomeric naphthalene (B1677914) moietiesHost-guest interactions researchgate.net

Role of π-Stacking and Hydrophobic Interactions

Alongside hydrogen bonding, π-stacking and hydrophobic interactions are significant forces in the supramolecular assembly of tetra-salicylate architectures. researchgate.netnih.gov

π-Stacking: The aromatic rings of the salicylate units provide sites for π-π stacking interactions. These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of crystal packing and supramolecular assemblies. In a tungsten-salicylate supramolecular complex, π-stacking of the salicylate ligands is observed between different metal complexes. acs.orgacs.org Similarly, in a tetra-O-naphthoide, a close π-π stacking distance of 3.396 Å between naphthyl rings of adjacent molecules is observed, which is suggested to account for its limited solubility after crystallization. acs.org These interactions are crucial in dictating the relative orientation of molecules in the solid state. researchgate.net

The interplay of these non-covalent forces—hydrogen bonding, π-stacking, and hydrophobic interactions—is complex and determines the final supramolecular structure. nih.gov The relative contribution of each interaction depends on the specific chemical structure of the tetra-salicylate derivative and the surrounding environment (e.g., solvent polarity).

Organometallic Free Acids and Their Supramolecular Implications

The coordination of salicylate ligands to metal centers introduces another dimension to their supramolecular chemistry, leading to the formation of organometallic free acids with unique structural and reactive properties. dspaces.orgethernet.edu.et An organometallic compound contains at least one chemical bond between a carbon atom of an organic molecule and a metal. dspaces.org

Reactions of salicylic acid derivatives with metal precursors, such as tungsten(VI) tetrachloride diphenylacetylene, can generate stable, analytically pure organometallic free acids with the general formula W(η²-Ph₂C₂)Cl₃(Hsal-R). acs.org In these complexes, the salicylate acts as a monoanionic ligand (Hsal), with the carboxylic acid proton remaining intact. acs.org

These organometallic free acids are notable for their ability to form extensive supramolecular structures through hydrogen bonding. In the solid state, they often exist as hydrogen-bonded dimers, where the carboxylic acid group of one molecule interacts with a chloride ligand on an adjacent molecule. acs.orgacs.org The presence of the electron-rich tungsten center makes these acetylene (B1199291) complexes less acidic compared to their oxo and arylimido analogues, which influences their hydrogen-bonding behavior. acs.org

Furthermore, these organometallic free acids can form more complex, multi-component assemblies. For instance, a tetranuclear complex, [W(η²-Ph₂C₂)Cl₃(Hsal)]₄(18-crown-6), has been characterized where four tungsten-salicylate units are organized around an 18-crown-6 (B118740) ether template through hydrogen bonds. acs.orgacs.org This structure is further stabilized by π-stacking of the salicylate ligands. acs.org The ability to form such ordered, multi-molecular architectures highlights the potential of using organometallic salicylate free acids as building blocks for designing complex supramolecular systems. nih.gov

Table 3: Characteristics of Tungsten-Salicylate Organometallic Free Acids

Complex FormulaSupramolecular StructureKey InteractionsSignificanceReference(s)
W(η²-Ph₂C₂)Cl₃(Hsal-R)Hydrogen-bonded dimerO-H···Cl hydrogen bond (3.03 Å)Demonstrates supramolecular assembly of the free acid form. acs.orgacs.org
[W(η²-Ph₂C₂)Cl₃(Hsal)]₄(18-crown-6)Tetranuclear assembly around a crown etherO-H···O (crown ether) hydrogen bonds, π-stacking of Hsal ligandsExample of a complex, multi-component supramolecular system. acs.orgacs.org

Reaction Mechanisms and Kinetic Studies Involving Salicylate Transformations Within Complex Systems

Mechanistic Pathways of Cyclization Reactions Leading to Salicylates

The synthesis of salicylate (B1505791) derivatives can be efficiently achieved through catalytic [3 + 3] cyclization reactions. One such method involves the reaction of 1,3-bis(silyl enol ethers) with 1,1,3,3-tetramethoxypropane (B13500), catalyzed by trimethylsilyl (B98337) triflate (Me3SiOTf). organic-chemistry.org This approach is a significant improvement over previous methods that required stoichiometric amounts of Lewis acids, as it functions with only 0.1 equivalents of the catalyst under mild conditions. organic-chemistry.org The proposed reaction mechanism initiates with the activation of 1,1,3,3-tetramethoxypropane by Me3SiOTf. This is followed by a nucleophilic attack from the 1,3-bis(silyl enol ether), which leads to a cyclization event. The final salicylate product is formed after the elimination of water or methanol (B129727). organic-chemistry.org The efficiency of this synthesis is influenced by factors such as reaction concentration, temperature, and the specific workup conditions employed. organic-chemistry.org

Another pathway to related structures involves the tandem coupling and cyclization of arynes and salicylates. This method is utilized for preparing biologically significant compounds like xanthones and thioxanthones. researchgate.net The reaction of silylaryl triflates with cesium fluoride (B91410) (CsF) and salicylates is believed to proceed through an intermolecular nucleophilic coupling followed by an intramolecular electrophilic cyclization to form the xanthone (B1684191) core. researchgate.net

Radical Mechanisms in Salicylic (B10762653) Acid-Catalyzed Reactions

Salicylic acid can act as an efficient catalyst in reactions that proceed through radical mechanisms, particularly in the transformation of aromatic amines. A notable application is the hydrodeamination of in-situ formed diazonium salts, where salicylic acid (at 10 mol-%) catalyzes the reaction using tetrahydrofuran (B95107) (THF) as a hydrogen donor at room temperature (20 °C). core.ac.uk The proposed mechanism suggests that the diazonium salt, formed from an aromatic amine and a nitrite (B80452) source like tert-butyl nitrite (TBN), is first protonated by salicylic acid. core.ac.ukorganic-chemistry.org This is followed by a nucleophilic addition of the salicylate, forming an aryl diazobenzoate intermediate. core.ac.uk This intermediate is unstable and decomposes to generate nitrogen gas (N2), an aryl radical, and a salicyloyl radical, which is likely stabilized by an intramolecular hydrogen bond. core.ac.uk The generated aryl radical can then abstract a hydrogen atom from the THF solvent to yield the final hydrodeaminated product. core.ac.uk Control experiments have confirmed the involvement of aryl radicals in this process. core.ac.uk

This catalytic generation of aryl radicals from anilines has been applied to synthesize α-sulfonyl ketones and diphenyl arylphosphonates. organic-chemistry.orgresearchgate.net The mechanism for forming α-sulfonyl ketones involves the aryl radical reacting with a sulfur dioxide surrogate (DABSO) to create an aryl sulfonyl radical, which then participates in a multicomponent reaction. researchgate.net In the synthesis of diphenyl arylphosphonates, the reaction proceeds via a radical-radical coupling between the aryl radical and a phosphanyl radical, consistent with the persistent radical effect. organic-chemistry.org

Furthermore, salicylic acid is involved in radical generation in biological systems. Peroxidases can catalyze the formation of salicylic acid free radicals (SA•). nih.govoup.com These radicals are highly reactive and can lead to the subsequent monovalent reduction of oxygen (O2) to produce superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2), which act as signaling molecules. nih.govoup.com

Inter- and Intramolecular Proton Transfer Mechanisms in Salicylic Acid Dimers/Aggregates

The structure and dynamics of salicylic acid are heavily influenced by a competition between intramolecular and intermolecular hydrogen bonds. In the crystalline state, salicylic acid molecules form dimers where the carboxyl groups are linked by intermolecular hydrogen bonds. nih.gov Simultaneously, each molecule maintains an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.govmdpi.com This intramolecular O-H⋯O interaction is a key feature, creating a stable six-membered ring. mdpi.com

The self-dimerization of salicylic acid in non-polar aprotic solvents leads to a phenomenon known as "dual emission" fluorescence. fu-berlin.de This is attributed to the existence of two different excited-state forms. The normal, lower-energy (blue) fluorescence is a result of excited-state intramolecular proton transfer (ESIPT), where the phenolic proton moves to the carbonyl oxygen. fu-berlin.de However, in the dimer, the involvement of the carbonyl group in an intermolecular hydrogen bond with another salicylic acid molecule weakens the intramolecular hydrogen bond. This disruption can inhibit the ESIPT process, leading to a higher-energy (UV) fluorescence from a molecular-like form. fu-berlin.de

Bonding analysis reveals that the intramolecular hydrogen bond in salicylic acid can be described as a 4-electron, 3-centered bonding interaction. osti.gov A comparison with the intermolecular hydrogen bonds in a water dimer shows that the bond order (BO) and kinetic bond order (KBO) of the O-O bond in salicylic acid's intramolecular hydrogen bond are lower. This is attributed to the more constrained O-H---O angle in the salicylic acid ring structure (approx. 141°) compared to the more linear arrangement in the water dimer (approx. 171°), which results in less effective orbital overlap. osti.gov In hydrated forms, water molecules can interact with the carboxylic acid group, forming a sequential hydrogen-bonded cycle while leaving the intramolecular hydrogen bond intact. mdpi.com

Kinetic Analysis of Complexation Reactions of Salicylic Acid with Metal Ions

The kinetics of complex formation between salicylic acid (H₂Sal) and metal ions have been studied extensively to understand the underlying mechanisms. For the reaction with Vanadium(III), kinetic and equilibrium measurements in an acidic medium (0.015 to 0.8 M H⁺) show the formation of two complexes: [VHSal]²⁺ and [VSal]⁺. researchgate.net The reaction proceeds through two distinct, parallel pathways:

Reaction between V³⁺ and the singly deprotonated salicylate anion (HSal⁻).

Reaction between V³⁺ and the neutral salicylic acid molecule (H₂Sal). researchgate.net

No significant contribution was detected from a pathway involving the hydrolyzed vanadium ion, [VOH]²⁺. researchgate.net The rate constants for these pathways provide insight into the reaction mechanism.

Table 1: Rate Constants for the Complexation of V(III) with Salicylic Acid at 27°C

ReactantsRate Constant (k)Activation Entropy (ΔS‡)
V³⁺ + HSal⁻1.61 × 10³ M⁻¹ s⁻¹2.2 e.u.
V³⁺ + H₂Sal5.9 M⁻¹ s⁻¹~0 e.u.
Data sourced from a kinetic investigation of the V(III)-salicylic acid system. researchgate.net

The presence of salicylic acid can significantly influence the sorption of trace metals onto mineral surfaces like alumina, silica, and kaolinite. dss.go.th Depending on the conditions, salicylic acid can increase metal sorption by forming ternary surface complexes, or it can reduce sorption by forming strong complexes with the metal ions in the solution phase, thus keeping them dissolved. dss.go.th For instance, the complexation of Iron(III) with salicylic acid is well-known and results in an intensely colored purple complex, which is due to a ligand-to-metal charge transfer transition. unito.it Modeling these complex systems requires accounting for the formation of these ternary surface complexes. dss.go.th

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Salicylate Structures

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and analyzing the bonding within complex salicylate (B1505791) structures.

FT-IR Spectroscopy is instrumental in characterizing molecules containing salicylic (B10762653) acid. For instance, in the analysis of tetra-(5-amino salicylic acid)zinc phthalocyanine (B1677752), FT-IR spectra confirm the presence of key functional groups. The broad singlet corresponding to the OH group of the carboxylic acid is a hallmark feature. Other significant peaks include those for the C-H stretching of the aromatic rings and the in-plane stretching of the pyrrole (B145914) and isoindole structures within the phthalocyanine core. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are typically observed around 1670 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net Changes in the vibrational frequencies of these groups upon complexation or substitution provide valuable information about the molecular structure and bonding environment. iomcworld.com

Raman Spectroscopy complements FT-IR by providing insights into non-polar bonds and symmetric vibrations. In studies of salicylic acid, Raman spectra clearly show peaks corresponding to the carboxylic acid group (around 1640 cm⁻¹) and the aromatic ring (around 1031 cm⁻¹). sapub.org For complex structures, Raman analysis can help confirm the integrity of the salicylate framework and the nature of its interaction with other molecular components. For example, in-vivo confocal Raman spectroscopy has been effectively used to measure the penetration and distribution of salicylic acid in different formulations, demonstrating its utility in analyzing complex biological matrices. nih.gov

Table 1: Key Vibrational Spectroscopy Peaks for Salicylate-Containing Structures
TechniqueFunctional GroupTypical Wavenumber (cm⁻¹)Reference Compound/Context
FT-IRO-H Stretch (Carboxylic Acid)~3233Salicylic Acid researchgate.net
FT-IRC=O Stretch (Asymmetric)1662-1683Biofield Treated Salicylic Acid iomcworld.com
FT-IRC-H Stretch (Aromatic)~3090tetra-(5-amino salicylic acid)zinc phthalocyanine researchgate.net
FT-IRC-C Stretch (Benzene)~1512tetra-(5-amino salicylic acid)zinc phthalocyanine researchgate.net
RamanCarboxylic Acid~1640Salicylic Acid sapub.org
RamanAromatic Ring~1031Salicylic Acid sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of complex salicylates in solution.

¹H NMR provides detailed information about the chemical environment of hydrogen atoms. In the analysis of tetra-(5-amino salicylic acid)zinc phthalocyanine, the ¹H NMR spectrum shows distinct signals that can be assigned to specific protons. researchgate.net For example, the proton of the carboxylic acid's OH group appears as a broad singlet at a significantly downfield chemical shift (e.g., 10.78 ppm). The protons on the benzoic rings and the phthalocyanine (Pc) core resonate in the aromatic region (e.g., 7.25-7.94 ppm), while the amine (NH₂) proton appears as a broad singlet at a more upfield position (e.g., 1.221 ppm). researchgate.net The integration of these signals confirms the ratio of different types of protons, consistent with the proposed structure.

¹³C NMR spectra, while often more complex, provide complementary information about the carbon skeleton of the molecule. Low-temperature NMR studies on salicylic acid complexes have been used to investigate the structure of hydrogen-bonded complexes and the localization of bridging protons, revealing cooperative and anticooperative effects within the hydrogen bond network. fu-berlin.de

Table 2: ¹H NMR Chemical Shifts for Tetra-(5-amino salicylic acid)zinc phthalocyanine
Proton TypeChemical Shift (ppm)MultiplicityNumber of Protons
-COOH10.78Broad Singlet-
Benzoic Rings7.942-12H
Phthalocyanine-CH7.25-7.6-12H
-NH₂1.221Broad Singlet-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of complex salicylate structures and for obtaining structural information through fragmentation analysis. Techniques like LC-MS/MS are particularly useful for identifying and quantifying these compounds in complex mixtures. nih.gov

In the analysis of salicylic acid and its derivatives, MS can confirm the molecular ion peak and provide characteristic fragmentation patterns. For complex structures like poly(anhydride-esters) containing salicylic acid, MS is used alongside other techniques to confirm the copolymer structure. nih.gov While specific MS data for a discrete "tetra-salicylic acid" molecule is not available, the principles of MS analysis are routinely applied to related complex structures. For example, LC-MS/MS methods have been developed for the sensitive determination of salicylic acid in various matrices, demonstrating the technique's capability to handle complex samples and provide quantitative data with low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy measures the electronic transitions within a molecule and is highly effective for studying conjugated systems and the formation of complexes. Salicylic acid itself has characteristic absorption maxima in the UV range. researchgate.netsielc.com

When salicylic acid is incorporated into a larger, more complex structure, its UV-Vis spectrum can change significantly. For instance, the formation of a colored derivative with ferric chloride allows for the quantification of salicylic acid impurities, with the complex exhibiting maximum absorbance (λ_max) at around 505 nm. wisdomlib.orgresearchgate.net In the case of tetra-(5-amino salicylic acid)zinc phthalocyanine, the UV-Vis spectrum is dominated by the electronic transitions of the large phthalocyanine ring system, which has strong absorption bands in both the Soret (300-450 nm) and Q-band (550-690 nm) regions. researchgate.net The presence of the salicylic acid moieties can subtly modify these absorption bands, providing evidence of successful synthesis and complex formation.

Rotational Spectroscopy for Gas-Phase Structure and Hydration Studies

Rotational spectroscopy, typically performed using microwave techniques on gas-phase molecules, provides exceptionally precise data on molecular geometry, including bond lengths and angles. wikipedia.org This method is ideal for studying well-defined molecular complexes.

A notable example is the study of salicylic acid and its hydrates. Using chirped-pulse Fourier transform microwave spectroscopy, researchers have characterized the structure of salicylic acid complexed with up to four water molecules (SA-w₄), which can be considered a "tetra-hydrated" complex. researchgate.netmdpi.com In the SA-w₄ complex, the arrangement of the water molecules breaks the chain-like structure seen in lower hydrates. Instead, it appears as if a di-hydrated salicylic acid complex has captured a second water dimer. mdpi.com By analyzing the rotational constants derived from the spectra of the parent molecule and its ¹³C and ²H isotopologues, a precise three-dimensional structure of the complex can be determined. researchgate.netnih.gov

Table 3: Experimental Rotational Parameters for Salicylic Acid (SA) and its Tetrahydrate (SA-w₄)
SpeciesA (MHz)B (MHz)C (MHz)
SA Monomer2586.2628(12)1300.9929(11)865.3409(10)
SA-w₄ Complex1166.7(12)467.43(11)391.70(11)

Chromatographic Techniques (HPLC, GC-MS, LC-MS/MS) for Purity and Quantitative Analysis

Chromatographic methods are the cornerstone for separating, identifying, and quantifying components in a mixture. For complex salicylates, these techniques are vital for assessing purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of salicylic acid and its derivatives. lcms.cz Modern methods utilizing superficially porous columns can achieve high efficiency and resolution, allowing for the separation of salicylic acid from closely related impurities. lcms.cz Isocratic methods with mobile phases consisting of methanol (B129727)/water mixtures and additives like trifluoroacetic acid (TFA) are common. lcms.cz HPLC is also used to quantify salicylic acid in various products and biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of chromatography with the detection specificity of mass spectrometry. These hyphenated techniques are extremely sensitive and selective. LC-MS/MS, in particular, has been used to develop robust methods for determining salicylic acid in complex matrices like animal feed, achieving low detection limits and high accuracy. nih.govresearchgate.net These methods are crucial for quality control and research applications where trace-level detection is required.

Thermal Analysis (DSC) for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including melting points, phase transitions, and thermal stability.

For complex structures involving salicylic acid, such as copolymers, DSC is essential for characterizing their thermal behavior. In studies of poly(butylene succinate-co-salicylic acid) copolymers, DSC curves show the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m). royalsocietypublishing.org The incorporation of salicylic acid into the polymer backbone affects these properties; for instance, it can alter the crystallization and melting behavior compared to the pure polymer. royalsocietypublishing.org Similarly, for poly(anhydride-esters) designed for drug delivery, DSC analysis reveals glass transition temperatures that are important for the material's application as a biomedical implant. nih.gov These thermal characteristics are critical for determining the processing conditions and end-use stability of the materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

The morphological characterization of complex macromolecular structures, such as oligomers and polymers derived from salicylic acid, is crucial for understanding their physical properties and predicting their behavior in various applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques that provide high-resolution imaging of surface topography and internal structure, respectively. For complex salicylate structures, such as salicylic acid-based poly(anhydride-esters), these methods reveal critical information about the form, size, and texture of materials like microspheres, electrospun fibers, and nanoparticles.

Scanning Electron Microscopy (SEM)

SEM is widely utilized to examine the surface morphology and microstructure of materials. In this technique, a focused beam of electrons scans the surface of a sample, causing the emission of secondary electrons, backscattered electrons, and X-rays. Detectors collect these signals to form an image that reveals details about the sample's surface topography and composition.

For salicylic acid-based polymers, SEM analysis is instrumental in evaluating the morphology of various formulations. tandfonline.com Studies on poly(anhydride-esters) derived from salicylic acid often involve their formulation into microspheres for controlled release applications. nih.gov SEM images are used to determine the size, shape, and surface characteristics of these microspheres. For instance, analysis can reveal whether the microspheres are spherical and uniform or if they exhibit aggregation. tandfonline.comnih.gov The surface can appear smooth or porous, which has significant implications for degradation rates and release kinetics. In one study, the morphology of microspheres from three similar salicylate-based poly(anhydride-esters) was assessed by SEM, which showed that processing steps like washing could increase aggregation depending on the polymer's glass transition temperature. tandfonline.com

Another application is the analysis of electrospun fibers. Salicylic acid-derived poly(anhydride-esters) can be blended with other polymers like poly(lactic-co-glycolic acid) (PLGA) and electrospun to create fibrous scaffolds for tissue engineering. nih.gov SEM micrographs demonstrate that the resulting fibers can be continuous, homogenous, and either randomly oriented or highly aligned. nih.gov Furthermore, SEM is used to observe changes in the fiber morphology over time during in vitro degradation studies, such as the appearance of surface erosion. nih.gov

The table below summarizes findings from SEM analyses on various salicylic acid-based polymeric structures.

Compound/MaterialFormulationObserved MorphologyTypical Size/DiameterSource
Salicylate-based Poly(anhydride-ester) (1a)Microspheres (Oil-in-water emulsion)Spherical10 µm - 30 µm google.com
Salicylate-based Poly(anhydride-ester) (1c)Microspheres (Oil-in-water emulsion)Spherical10 µm - 30 µm google.com
Salicylic Acid Polyanhydride (SAA) / PLGA blendElectrospun FibersContinuous, homogenous, aligned fibers600 ± 200 nm nih.gov
Poly[1,10-bis(o-carboxyphenoxy) decanoate] (CPD)MicrospheresLimited aggregation, sphericalNot specified tandfonline.com
Salicylic acid-formaldehyde co-polymerPowderAgglomerated particlesNot specified ariel.ac.il
Salicylic Acid loaded in PVA hydrogelPorous Hydrogel MatrixPorous network structure0.6 µm - 9.3 µm (pores) mdpi.com

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device. This technique is particularly valuable for resolving the morphology of nanoparticles or the internal structure of larger entities.

In the context of complex salicylates, TEM can be used to characterize nanostructures that are beyond the resolution limits of typical SEM analysis. For example, a copolymer of polysalicylate (PSA) and polyethylene (B3416737) glycol (mPEG) can self-assemble into micelles in an aqueous environment. TEM analysis, after negative staining, was used to confirm that these nanostructures were vesicular (hollow spheres) rather than simple solid micelles. kent.ac.uk This distinction is critical, as the internal volume of a vesicle can be utilized for encapsulating other agents.

The characterization of liposomes formulated with salicylic acid also benefits from TEM. One study showed that liposomes prepared using a thin-film hydration method appeared as spherical vesicles with dimensions ranging from 70 nm to 800 nm when observed under TEM. Similarly, TEM is essential for confirming the size, dispersion, and morphology of nanoparticles, such as salicylic acid nanoparticles (SANPs), which have been observed to be spherical and widely dispersed with an average size between 5.48 and 20 nm.


Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetra-salicyclic Acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Begin with nucleophilic acyl substitution or esterification protocols, varying catalysts (e.g., H₂SO₄ vs. Lewis acids), temperature (80–120°C), and solvent polarity. Monitor progress via TLC and optimize using Design of Experiments (DoE) to isolate crystalline products. Purification via recrystallization (ethanol/water mixtures) is critical for purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers distinguish it from related compounds?

  • Methodological Answer: Use FT-IR (O-H stretch at 3200–3500 cm⁻¹, ester C=O at 1700–1750 cm⁻¹) and ¹H NMR (aromatic proton splitting patterns at δ 6.8–7.5 ppm). Compare with salicylic acid derivatives to identify unique methylene bridges (δ 3.5–4.5 ppm in ¹³C NMR) .

Q. How can researchers optimize crystallization protocols for this compound to obtain single crystals suitable for X-ray diffraction analysis?

  • Methodological Answer: Screen solvents (e.g., DMSO, acetone) using slow evaporation at 4°C. Add seed crystals from prior batches and maintain supersaturation. Validate crystal quality via PXRD before SC-XRD analysis .

Advanced Research Questions

Q. What computational chemistry approaches are validated for modeling the tautomeric equilibria of this compound in different solvent systems?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-311++G**) to model keto-enol tautomerism. Solvent effects are incorporated via PCM or COSMO-RS models. Validate against experimental UV-Vis spectra in aprotic vs. protic solvents .

Q. How should conflicting NMR data be reconciled when analyzing this compound derivatives with dynamic conformational changes?

  • Methodological Answer: Conduct variable-temperature NMR (VT-NMR) to detect coalescence temperatures. Use EXSY experiments to quantify exchange rates and DFT-based chemical shift predictions to resolve ambiguities in peak assignments .

Q. What advanced kinetic modeling techniques are required to elucidate the catalytic degradation pathways of this compound under physiological conditions?

  • Methodological Answer: Apply Michaelis-Menten kinetics to enzyme-mediated hydrolysis. Use LC-MS/MS to track degradation products and fit data to pseudo-first-order or Arrhenius models. Account for pH-dependent stability using Henderson-Hasselbalch calculations .

Q. How do competing coordination modes of this compound influence its chelation behavior with transition metals, and what experimental evidence resolves these ambiguities?

  • Methodological Answer: Compare UV-Vis titration data (Job’s plot) with XANES/EXAFS for coordination geometry. Use competitive binding assays with EDTA to determine stability constants (log K) for mono- vs. bis-complex formation .

Q. What isotopic labeling strategies provide definitive evidence for the proposed biosynthetic pathways of this compound in microbial systems?

  • Methodological Answer: Incorporate ¹³C-labeled acetate into microbial cultures and track incorporation via GC-MS metabolic flux analysis. Use knockout mutants to confirm enzyme roles in shikimate pathway derivatives .

Guidelines for Data Interpretation

  • Contradictory Results : Cross-validate using orthogonal techniques (e.g., HPLC purity vs. DSC thermal stability). Apply Grubbs’ test to identify outliers in replicate measurements .
  • Reproducibility : Document all parameters (e.g., stirring rates, humidity levels) in supplementary materials. Share raw data repositories with DOI links for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.